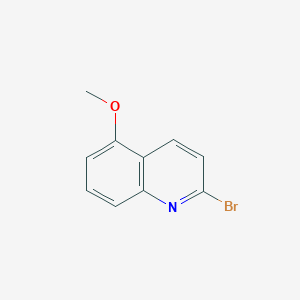

2-Bromo-5-methoxyquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

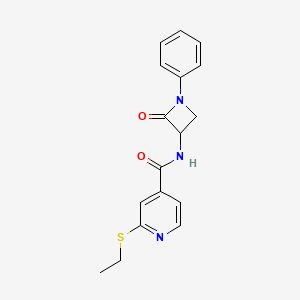

The molecular structure of 2-Bromo-5-methoxyquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. It has a bromine atom attached to the second carbon of the quinoline core and a methoxy group (-OCH3) attached to the fifth carbon .Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.08 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- 2-Bromo-5-methoxyquinoline is involved in various synthetic and coupling reactions. For instance, it is used in the Negishi-type coupling reaction to produce inhibitors of steroid 5alpha reductases (Baston, Palusczak, & Hartmann, 2000).

- It also participates in Suzuki-Miyaura cross-coupling conditions, leading to the formation of biaryl systems (Håheim et al., 2019).

- The compound is used in the regioselective alkoxydehalogenation of dihalogenoquinolines, producing various halogenoquinolines (Osborne & Miller, 1993).

Chemosensing Applications

- This compound derivatives have been used in developing chemosensors for metal ions like cadmium, showing potential in monitoring metal ion concentrations in waste effluent streams and food products (Prodi et al., 2001).

Drug Synthesis and Discovery

- This compound is key in synthesizing derivatives for potential anti-tuberculosis drugs (Sun Tie-min, 2009).

- It also plays a role in the telescoping process for synthesizing intermediates in drug discovery, improving yield and purity in pharmaceutical applications (Nishimura & Saitoh, 2016).

Structural Analysis and Computational Study

- The structure of this compound derivatives has been confirmed through various spectroscopic techniques, including FTIR, NMR, mass spectrometry, and X-ray diffraction, alongside computational studies using density functional theory (DFT) (Zhou et al., 2022).

Antimicrobial and Antitumor Applications

- Quinoline derivatives, including those with this compound, have been explored for their antibacterial activity against various bacteria (Hamama et al., 2015).

- They are also investigated for their anticancer properties. For instance, some this compound derivatives have shown significant antiproliferative activity against various cancer cell lines (Köprülü et al., 2018).

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other quinoline derivatives . Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways related to their broad spectrum of bio-responses

Result of Action

Quinoline derivatives are known to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities

Propiedades

IUPAC Name |

2-bromo-5-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENDHHQAHAEBCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2615576.png)

![N-Prop-2-enyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2615581.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2615582.png)

![N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2615584.png)

![N-[(2-Ethylsulfanylpyridin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2615587.png)